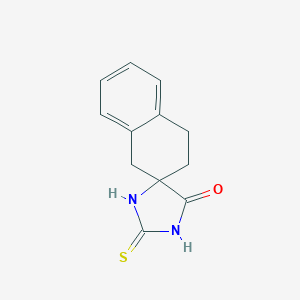
S.2-846
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Benzo-1,3-diazaspiro(45)decane-4-one-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
While specific industrial production methods for 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Benzo-1,3-diazaspiro(4.5)decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups.
2,8-Diazaspiro(4.5)decan-1-one:
Uniqueness
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
108651-08-7 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |
InChI |
InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |
Clé InChI |
YXXPIDQOBPJEDR-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
SMILES canonique |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Synonymes |
2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















